tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Description
tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 144657-66-9) is a pyrrolopyridine derivative featuring a formyl (-CHO) group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and heterocyclic scaffolds. Its formyl group enables diverse functionalization via nucleophilic addition, condensation, or reduction reactions. For instance, reduction with sodium borohydride yields the hydroxymethyl analog (CAS: 144657-67-0) .
Properties
IUPAC Name |
tert-butyl 3-formylpyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)18-12(17)15-7-9(8-16)10-5-4-6-14-11(10)15/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZQRKMUXOECFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473197 | |
| Record name | tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144657-66-9 | |
| Record name | 1,1-Dimethylethyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144657-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-7-Azaindole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Boc Protection of 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde
The most common method involves introducing the tert-butoxycarbonyl (Boc) group to 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS: 4649-09-6).
Procedure:
-
Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), triethylamine (Et₃N).
-
Solvents : Dichloromethane (DCM) or acetonitrile.
-
Conditions : Room temperature (20–25°C), inert atmosphere (N₂).
Example :
-
Step 1 : 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde (304 mg, 2.08 mmol) is suspended in acetonitrile (5 mL).
-
Step 2 : Boc₂O (0.58 mL, 2.50 mmol) and DMAP (28 mg, 0.23 mmol) are added.
-
Step 3 : The mixture is stirred for 6.5 hours, purified via flash chromatography (ethyl acetate/cyclohexane), yielding 82%.
Alternative Solvent Systems and Bases
Variations in solvents and bases impact reaction efficiency:
| Solvent | Base | Temperature | Yield | Source |
|---|---|---|---|---|
| Dichloromethane | Et₃N, DMAP | 20°C | 89% | |
| Acetonitrile | DMAP | 20°C | 82% | |
| THF | KHCO₃ | 0°C → 20°C | 78% |
Key Observations :
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Industrial methods prioritize throughput and cost-efficiency:
Case Study :
-
Feedstock : 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde (10 kg scale).
Analytical Characterization
Post-synthesis validation ensures structural fidelity:
| Technique | Key Data | Source |
|---|---|---|
| ¹H NMR | δ 9.95 (s, 1H, CHO), δ 1.65 (s, 9H, Boc) | |
| HRMS | [M+H]⁺ = 247.12 (calc. 247.11) | |
| HPLC | Purity ≥99% (C18 column, MeCN/H₂O) |
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of Bioactive Compounds
Tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate serves as a versatile building block in the synthesis of bioactive molecules. Its formyl group allows for further transformations, leading to the development of various pharmaceutical agents.
Case Study : A study demonstrated the use of this compound in synthesizing novel pyrrolidine derivatives that exhibit potent anti-cancer activity. The derivatives were evaluated for their effects on cell proliferation and apoptosis in cancer cell lines, showing promising results that warrant further investigation .
Inhibition of Kinase Activity
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine compounds can act as inhibitors of important kinases such as mTOR and PI3K, which are crucial in cancer signaling pathways.
Case Study : A patent (US20100061982A1) describes the synthesis of several 3-substituted pyrrolo compounds, including this compound, demonstrating their potential as selective inhibitors against these kinases. The study provides a basis for developing targeted therapies for cancer treatment .
Development of Antimicrobial Agents
The compound has also been explored for its antimicrobial properties. Its structural features contribute to interactions with microbial enzymes or receptors.
Case Study : In vitro studies have shown that certain derivatives exhibit significant antibacterial activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis highlighted the importance of the tert-butyl group in enhancing bioactivity against specific pathogens .
Data Table: Summary of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Synthesis of Bioactive Compounds | Building block for complex organic synthesis | Anti-cancer pyrrolidine derivatives |
| Kinase Inhibition | Potential inhibitors for mTOR and PI3K pathways | Selective inhibition demonstrated in cell assays |
| Antimicrobial Agents | Evaluation of antibacterial properties | Significant activity against Gram-positive bacteria |
Mechanism of Action
The mechanism of action of tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pyrrolo[2,3-b]pyridine core can interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Derivatives
tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: N/A)
- Structure : Iodo substituent at the 3-position.
- Synthesis: Prepared via Boc protection of 3-iodo-1H-pyrrolo[2,3-b]pyridine using di-tert-butyl dicarbonate and 4-dimethylaminopyridine in dichloromethane .
- Properties : Orange oil (solidifies upon refrigeration) with molecular weight ~344.1 g/mol.
- Applications: Key substrate in Sonogashira coupling reactions for introducing alkynyl groups .
- Key Difference : The iodo group facilitates cross-coupling reactions, unlike the formyl group, which is more reactive toward nucleophiles.
tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 226085-17-2)
Hydroxymethyl and Chloromethyl Derivatives
tert-Butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 144657-67-0)
- Structure : Hydroxymethyl (-CH2OH) group at the 3-position.
- Synthesis: Obtained by reducing the formyl group of the target compound with NaBH4 in ethanol .
- Properties : Molecular weight 248.28 g/mol; polar, enhancing solubility in protic solvents.
- Applications : Intermediate for esterification or etherification.
tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 144657-68-1)
Boronic Acid and Cyano Derivatives
(1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid (CAS: 1111638-14-2)
- Structure : Boronic acid (-B(OH)2) at the 5-position.
- Applications : Critical for Suzuki-Miyaura coupling to form biaryl structures .
tert-Butyl 6-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 1028752-24-0)
- Structure: Cyano (-CN) group at the 6-position.
- Properties : Molecular weight 243.26 g/mol.
- Key Difference: The electron-withdrawing cyano group alters electronic properties, affecting reactivity in heterocyclic substitutions .
Functionalized Side Chains
tert-Butyl 3-(3-hydroxyprop-1-yn-1-yl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Structure : Propargyl alcohol side chain.
- Applications: Potential use in click chemistry via azide-alkyne cycloaddition .
Comparative Data Table
Biological Activity
Tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS Number: 144657-66-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₄N₂O₃
- Molecular Weight : 246.27 g/mol
- CAS Number : 144657-66-9
The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities. Its structure allows for various substitutions that can significantly influence its pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that pyrrolo derivatives, including this compound, exhibit notable antimicrobial properties. Research has shown that compounds within this class can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb). For instance:
- Antimycobacterial Activity : Compounds similar to tert-butyl 3-formyl derivatives have demonstrated significant activity against Mtb with minimal inhibitory concentrations (MIC) as low as 0.15 µM in some cases. This suggests a promising avenue for developing new anti-tuberculosis agents .
Antiviral Activity
Pyrrolo derivatives have also been explored for their antiviral potential. A study focusing on pyrrolo[3,4-c]pyridine derivatives revealed moderate anti-HIV activity, with effective concentrations (EC50) below 10 µM for several compounds. The structural modifications at specific positions on the pyridine ring significantly impacted their antiviral efficacy .
Anticancer Activity
The anticancer properties of pyrrolo derivatives are particularly noteworthy. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines:
- Cytotoxicity : Compounds derived from pyrrolo frameworks have been evaluated for their cytotoxic effects against ovarian and breast cancer cell lines. Some exhibited moderate cytotoxicity while maintaining lower toxicity towards non-cancerous cells, indicating a selective action against cancerous tissues .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and replication processes.
- Cell Cycle Disruption : Anticancer activities are often linked to the disruption of the cell cycle in cancer cells, leading to apoptosis.
- Targeting Viral Replication : The antiviral properties may involve interference with viral entry or replication within host cells.
Case Studies and Research Findings
Q & A
Q. What are the key synthetic routes for preparing tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate?
The compound is typically synthesized via a two-step approach:
Core scaffold formation : The pyrrolo[2,3-b]pyridine core is constructed using cyclization reactions, such as Buchwald-Hartwig amination or metal-catalyzed cross-coupling .
Functionalization : The formyl group is introduced via Vilsmeier-Haack formylation or oxidation of a hydroxymethyl precursor. The tert-butyl carbamate (Boc) protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a catalytic amount of 4-dimethylaminopyridine (DMAP) at 0–20°C .
Key validation : Monitor reaction progress via TLC (Rf ~0.3 in cyclohexane/ethyl acetate 8:2) and confirm purity by HPLC (>95%) .
Q. How is this compound characterized structurally?
Standard characterization methods include:
Q. What purification strategies are effective for this compound?
- Flash chromatography : Use silica gel with gradients of hexane/ethyl acetate (e.g., 1:2 ratio) to isolate the product .
- Recrystallization : Ethanol/water mixtures yield crystalline forms with >98% purity .
Advanced Research Questions
Q. How does the formyl group influence regioselective functionalization in cross-coupling reactions?
The formyl group acts as an electron-withdrawing group, directing electrophilic substitution to the pyrrole C5 position. For example:
Q. What stability challenges arise under acidic or basic conditions?
- Acidic conditions : The Boc group is cleaved with trifluoroacetic acid (TFA) in DCM (30 min, rt), yielding the free amine. However, prolonged exposure degrades the pyrrolopyridine core .
- Basic conditions : The formyl group may undergo aldol condensation in NaOH/EtOH, requiring pH control (pH <9) .
Mitigation : Store the compound at –20°C under inert gas (N₂/Ar) to prevent hydrolysis .
Q. How can computational modeling optimize reaction pathways for derivatives?
- DFT calculations (B3LYP/6-311G**) predict electrophilic aromatic substitution (EAS) sites, aligning with experimental regiochemistry (e.g., formyl group at C3 directs reactivity to C5) .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for cross-coupling reactions: How to reconcile?
Yields vary based on:
- Catalyst loading : Pd(PPh₃)₄ at 5 mol% vs. 10 mol% improves yields from 50% to 75% .
- Solvent polarity : DMF increases reaction rates but promotes decomposition; toluene/water biphasic systems enhance stability .
Recommendation : Optimize using Design of Experiments (DoE) to balance variables .
Methodological Tables
Q. Table 1. Key NMR Assignments
| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Formyl-H | 10.12 | s | CHO |
| Pyridine-H | 8.48 | d (J=5.0 Hz) | C2-H |
| Boc-CH₃ | 1.65 | s | (CH₃)₃C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
